
1-(Bromomethyl)-2-fluoro-3-nitrobenzene
Descripción general
Descripción
Bromomethyl compounds are generally used as alkylating agents or intermediates for organic synthesis . They often play a crucial role in the formation of various natural products .
Synthesis Analysis
The synthesis of bromomethyl compounds often involves bromination reactions . For instance, the bromination of pyrene with a stoichiometric equivalent of bromine in nitrobenzene resulted in bromo-, dibromo isomers, as well as tribromo- and tetrabromopyrene .
Molecular Structure Analysis
The molecular structure of bromomethyl compounds can be determined using various spectroscopic techniques and single crystal X-ray diffraction . For example, a compound similar to the one you’re interested in, “Benzene, 1- (bromomethyl)-4-nitro-”, has a molecular weight of 216.032 .
Chemical Reactions Analysis
Bromomethyl compounds can undergo a variety of chemical reactions. For instance, they can participate in mechanochemical reactions, where mechanical stress can directly activate chemical reactions by reducing the reaction energy barrier .
Physical And Chemical Properties Analysis
The physical and chemical properties of bromomethyl compounds can vary. For instance, “1- (Bromomethyl)naphthalene” has a molecular weight of 221.09 g/mol .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Synthesis of Radiopharmaceuticals : 1-(Bromomethyl)-2-fluoro-3-nitrobenzene is used in the synthesis of radiopharmaceuticals like [18F]FP-β-CIT. This compound is synthesized via a two-step reaction involving fluorination and subsequent purification processes (Klok et al., 2006).
Crystallographic Studies : The compound plays a role in crystallographic studies, where anisotropic displacement parameters of isomorphous compounds like 1-(halomethyl)-3-nitrobenzene are determined (Mroz et al., 2020).
Chemical Synthesis : It's utilized in the chemical synthesis of various compounds. For instance, 1-Fluoro-2,5-dimethoxy-4-nitrobenzene was synthesized from commercial 2-fluoro-1,4-dimethoxybenzene using nitric acid (Sweeney et al., 2018).
Applications in Organic Chemistry
Reactivity Studies : The compound is studied for its reactivity, as seen in the research on the abnormal behavior of atropisomers in reactions with alkyllithium compounds (Leroux et al., 2005).
Improved Synthesis Techniques : Research focuses on improving synthesis methods for related compounds, such as 1,4-bis(bromomethyl)-2-fluorobenzene, which is derived from p-xylene (Yan-min, 2007).
Photophysics and Photochemistry
Electron Transfer Processes : The role of this compound in improving electron transfer processes in polymer solar cells has been investigated, showcasing its potential in enhancing device performance (Fu et al., 2015).
Study of Nitro Group Replacements : The compound is used to understand the mechanism of nitro group and fluorine atom replacement in certain nitrobenzenes by phenols, providing insights into the reactivity of arenes (Khalfina & Vlasov, 2005).
Analytical Chemistry
- Impurity Determination : It's used in the determination of potentially genotoxic impurities in pharmaceutical compounds, highlighting its importance in ensuring drug safety (Raman et al., 2017).
Mecanismo De Acción
The mechanism of action of bromomethyl compounds often involves the formation of a bromomethyl anion, which then reacts with the substrate to form the desired product.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(bromomethyl)-2-fluoro-3-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFNO2/c8-4-5-2-1-3-6(7(5)9)10(11)12/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIESICVJNXXYKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])F)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00731100 | |
| Record name | 1-(Bromomethyl)-2-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946125-65-1 | |
| Record name | 1-(Bromomethyl)-2-fluoro-3-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00731100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Fluoro-3-nitrobenzyl bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[2-(4-Chloro-3-ethylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1397361.png)
![4-[2-(2-Phenoxyethoxy)ethyl]piperidine hydrochloride](/img/structure/B1397362.png)
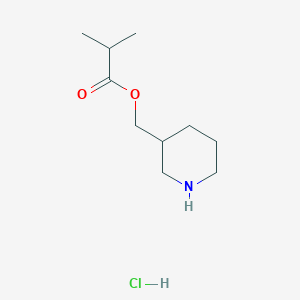

![4-{2-[2,4-Di(tert-butyl)phenoxy]ethyl}piperidine hydrochloride](/img/structure/B1397369.png)
![1-[2-(3-Pyrrolidinylmethoxy)phenyl]-1-ethanone hydrochloride](/img/structure/B1397370.png)
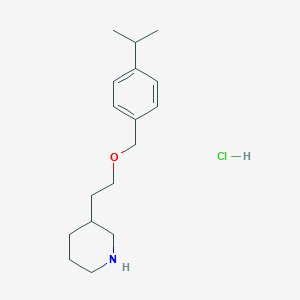
![4-{2-[2-(Allyloxy)ethoxy]ethyl}piperidine hydrochloride](/img/structure/B1397374.png)
![3-{[2,4-Di(tert-butyl)phenoxy]methyl}pyrrolidine hydrochloride](/img/structure/B1397377.png)

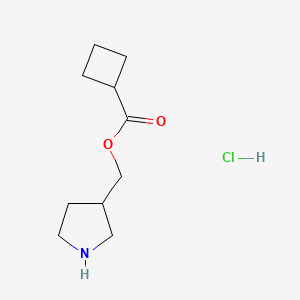
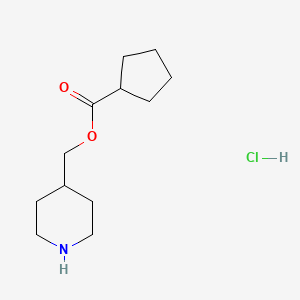
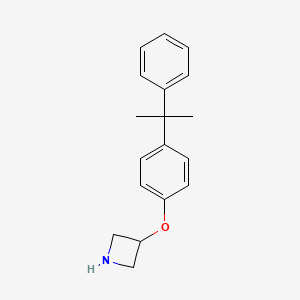
![3-([1,1'-Biphenyl]-4-ylmethoxy)azetidine](/img/structure/B1397384.png)
